molecular formula C20H24N2O B1591869 N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide CAS No. 172733-78-7

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide

Cat. No. B1591869
Key on ui cas rn: 172733-78-7
M. Wt: 308.4 g/mol
InChI Key: JZIHXLNGPVLLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07060836B2

Procedure details

A mixture of N-(1-Benzyl-4-phenyl-4-piperidinyl)acetamide (Bioorg. Med. Chem. Lett. 1996; 6(19); 2307) (49 g, 158 mmol), and palladium hydroxide (5 g) in methanol (600 ml) was hydrogenated at 50 psi and room temperature for 18 hours. The mixture was filtered, the filtrate concentrated under reduced pressure and the residue azeotroped with dichloromethane to give the title compound as a foam.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([NH:20][C:21](=[O:23])[CH3:22])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[C:14]1([C:11]2([NH:20][C:21](=[O:23])[CH3:22])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC=C1)NC(C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCNCC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.